molecular formula C25H35O6- B14123637 4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate

4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate

Katalognummer: B14123637
Molekulargewicht: 431.5 g/mol
InChI-Schlüssel: KLRNMIUKAXHHFS-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate is a synthetic steroid derivative. This compound is characterized by its unique structure, which includes a pregnane backbone with additional functional groups that confer specific chemical properties. It is often used in scientific research due to its potential biological activities and its role as an intermediate in the synthesis of other steroidal compounds .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate typically involves multiple steps, starting from a suitable steroid precursor. The process includes:

    Oxidation: The precursor undergoes oxidation to introduce the 3,20-dioxo groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction may yield hydroxylated derivatives, while substitution can produce a variety of functionalized steroids .

Wissenschaftliche Forschungsanwendungen

4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, it can modulate gene expression and influence various biological pathways. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate is unique due to its specific functional groups and the resulting chemical properties. Compared to similar compounds, it may exhibit different biological activities and reactivity, making it valuable for specific research applications .

Eigenschaften

Molekularformel

C25H35O6-

Molekulargewicht

431.5 g/mol

IUPAC-Name

4-[2-(10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]-4-oxobutanoate

InChI

InChI=1S/C25H36O6/c1-24-11-9-16(26)13-15(24)3-4-17-18-5-6-20(25(18,2)12-10-19(17)24)21(27)14-31-23(30)8-7-22(28)29/h15,17-20H,3-14H2,1-2H3,(H,28,29)/p-1

InChI-Schlüssel

KLRNMIUKAXHHFS-UHFFFAOYSA-M

Kanonische SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4C(=O)COC(=O)CCC(=O)[O-])C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.